molecular formula C9H8BrFO B1282179 2-Bromo-1-(4-fluorophenyl)propan-1-one CAS No. 345-94-8

2-Bromo-1-(4-fluorophenyl)propan-1-one

Cat. No. B1282179
CAS RN: 345-94-8
M. Wt: 231.06 g/mol
InChI Key: QKHHCXOSPQAQQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-fluorophenyl compounds has been explored through various methods. For instance, a chemoenzymatic strategy has been developed for the synthesis of enantioenriched amines and ketones starting from bromophenols, which could be related to the synthesis of 2-Bromo-1-(4-fluorophenyl)propan-1-one . Additionally, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, has been reported, which avoids the use of expensive and toxic reagents . Another study describes a one-pot method for synthesizing 4-Bromo-2-fluorobiphenyl, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a compound closely related to 2-Bromo-1-(4-fluorophenyl)propan-1-one have been investigated using both experimental and theoretical methods, including Gaussian09 software . The geometrical parameters obtained from these studies are consistent with X-ray diffraction data, providing a detailed understanding of the molecular structure . Another study presents the crystal structure and Hirshfeld surface analysis of a similar compound, which could be relevant for understanding the molecular interactions and crystal packing of 2-Bromo-1-(4-fluorophenyl)propan-1-one .

Chemical Reactions Analysis

The compound 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which shares a bromo-fluorophenyl moiety with the compound of interest, has been synthesized through a multi-step process involving nitration, chlorination, N-alkylation, reduction, and condensation . This study provides a comprehensive overview of the chemical reactions that such bromo-fluorophenyl compounds can undergo, which may be applicable to 2-Bromo-1-(4-fluorophenyl)propan-1-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For example, the synthesis and nonlinear optical (NLO) properties of a novel organic material with a bromo-fluorophenyl component have been studied, indicating potential applications in NLO devices . Additionally, the structural confirmation of a similar compound has been achieved using FTIR, NMR, and UV-Visible spectroscopy, complemented by density functional theory calculations . These studies provide valuable information on the physical and chemical behavior of bromo-fluorophenyl compounds, which could be extrapolated to 2-Bromo-1-(4-fluorophenyl)propan-1-one .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Bromo-1-(4-fluorophenyl)propan-1-one serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound that is part of a broader family used in biological applications (Wang et al., 2016).

Crystal Structure Analysis

In the field of crystallography, 2-Bromo-1-(4-fluorophenyl)propan-1-one derivatives have been synthesized and their crystal structures studied using X-ray diffraction and Hirshfeld surface analysis. These studies are significant for understanding the molecular interactions and structural properties of these compounds (Salian et al., 2018).

Antimicrobial Activity

Some derivatives of 2-Bromo-1-(4-fluorophenyl)propan-1-one have been investigated for their antimicrobial properties. Synthesis and subsequent evaluation of these compounds can lead to the development of new antimicrobial agents, contributing to the field of medicinal chemistry (Nagamani et al., 2018).

Nonlinear Optical Material Development

The compound has also found application in the synthesis of organic nonlinear optical materials. These materials are crucial in the development of optical devices and technologies (Shruthi et al., 2017).

Quantum Chemical Analysis

Quantum chemical analysis has been conducted on derivatives of 2-Bromo-1-(4-fluorophenyl)propan-1-one to study their molecular structure and properties. Such studies are significant for the theoretical understanding of molecular behavior and properties (Zaini et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHHCXOSPQAQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516541
Record name 2-Bromo-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-fluorophenyl)propan-1-one

CAS RN

345-94-8
Record name 2-Bromo-1-(4-fluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Liessi, E Cichero, E Pesce, M Arkel, A Salis… - European Journal of …, 2018 - Elsevier
The most common CF mutation, F508del, impairs the processing and gating of CFTR protein. This deletion results in the improper folding of the protein and its degradation before it …
Number of citations: 29 www.sciencedirect.com
J Fujimoto, R Okamoto, N Noguchi… - Journal of Medicinal …, 2017 - ACS Publications
The discovery and optimization of Δ-5 desaturase (D5D) inhibitors are described. Investigation of the 1,3-oxazolidin-2-one scaffold was inspired by a pharmacophore model constructed …
Number of citations: 20 pubs.acs.org
MAM Bento - 2021 - run.unl.pt
The atmospheric carbon dioxide (CO2) concentration has greatly increased in the last decades, mainly due to the excessive use of fossil fuels. The rising levels of this greenhouse effect …
Number of citations: 0 run.unl.pt
C Xu, Q Chen, Q Shen - Chinese Journal of Chemistry, 2016 - Wiley Online Library
A direct nucleophilic trifluoromethylthiolation of alkyl chlorides, bromides and tosylates with AgSCF 3 was described. It was found that the presence of nBu 4 NI or a combination of nBu …
Number of citations: 22 onlinelibrary.wiley.com
EB Nikolaenkova, AY Tikhonov, SA Amitina… - Chemistry of …, 2014 - Springer
The interaction of alkylaromatic and alkylheteroaromatic α-hydroxyaminooximes with aryl(hetaryl)-glyoxals hydrates produced a new series of 2-aroyl(hetaroyl)-5-aryl(hetaryl)-1-hydroxy-…
Number of citations: 9 link.springer.com
W Chen, R Guo, Z Yang, J Gong - The Journal of Organic …, 2018 - ACS Publications
The formal total synthesis of hybocarpone was achieved in eight steps from commercially available 1,2,4-trimethoxybenzene. Key transformations include a visible-light-promoted …
Number of citations: 7 pubs.acs.org

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